molecular formula C16H24O7 B13391238 8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid

8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid

Cat. No.: B13391238
M. Wt: 328.36 g/mol
InChI Key: VNJBSPJILLFAIC-UHFFFAOYSA-N
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Description

8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with carboxyethyl and hydroxy groups, and an octanoic acid chain with an additional keto group. It is known for its role in biochemical processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by functional group modifications to introduce the carboxyethyl and hydroxy groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The keto groups can be reduced to hydroxy groups under suitable conditions.

    Substitution: The carboxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as keto derivatives, hydroxy derivatives, and substituted carboxyethyl compounds.

Scientific Research Applications

8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes such as signal transduction and metabolic regulation. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Poly(2-carboxyethyl)acrylate: Known for its use in enzyme hyperactivation.

    β-D-glucopyranosyl-12-hydroxy-12-(2″-hydroxy-2″-carboxyethyl)jasmonic acid: A hydroxyjasmonic acid derivative with similar structural features.

Uniqueness

8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure provides versatility in scientific research and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

8-[2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJBSPJILLFAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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